3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Overview
Description
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound known for its vibrant red pigmentation and high performance as a pigment. This compound is part of the diketopyrrolopyrrole family, which is widely used in various industrial applications due to its excellent color strength, brightness, and stability .
Mechanism of Action
Target of Action
It’s known that this compound is used commercially as a red pigment , suggesting its interaction with light-absorbing molecules.
Mode of Action
The exact mode of action of 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione It’s known that this compound is highly colored, indicating that it absorbs certain wavelengths of light . This absorption could trigger changes in the energy states of the molecule, leading to its observed properties.
Biochemical Pathways
Its use in organic semiconductors suggests that it may influence electron transport pathways.
Pharmacokinetics
Its low solubility in most common solvents suggests that its bioavailability may be limited.
Result of Action
Its use as a pigment and in organic semiconductors indicates that it can absorb light and influence electron transport .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, its light-absorbing properties could be affected by the intensity and wavelength of ambient light . Additionally, its solubility and stability could be influenced by the chemical composition of its environment .
Biochemical Analysis
Biochemical Properties
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds and π-π interactions with aryl substituents, which contribute to its low solubility and high stability . These interactions are crucial for its function as a pigment and its potential use in electronic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, it has been reported to impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability, with minimal degradation under standard laboratory conditions . Long-term studies have shown that it can maintain its biochemical activity and cellular effects for extended periods, making it a reliable tool for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, including alterations in cellular function and metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as oxidation-reduction reactions and the synthesis of biomolecules . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s transport and distribution are crucial for its function and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with target biomolecules and exert its effects . Understanding its subcellular localization is essential for elucidating its biochemical and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of succinic anhydride with aniline derivatives under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrolo[3,4-c]pyrrole core structure. The reaction conditions often include the use of solvents such as 1-methyl-2-pyrrolidinone and bases like potassium t-butoxide .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous stirring and controlled temperature to facilitate the cyclization and formation of the desired product. The final product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketopyrrolopyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted diketopyrrolopyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diphenyl-N,N’-dimethylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-butylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-dibutylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-hexylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-dihexylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-dodecylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-didodecylpyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione stands out due to its high color strength, brightness, and stability, making it an excellent choice for high-performance pigments. Its unique conjugated structure allows for efficient light absorption and emission, which is beneficial for applications in organic electronics and biological imaging .
Properties
IUPAC Name |
3-hydroxy-1,4-diphenyl-2H-pyrrolo[3,4-c]pyrrol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJFKIBTOBVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068971 | |
Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54660-00-3, 120500-90-5 | |
Record name | Pyrrolo(3,4-c)pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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